3-anilino-2-methyl-1H-pyrazol-5-one
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Overview
Description
3-anilino-2-methyl-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an aniline group attached to the pyrazole ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-2-methyl-1H-pyrazol-5-one typically involves the reaction of an appropriate aniline derivative with a pyrazole precursor. One common method is the condensation of 3-amino-2-methyl-1H-pyrazole with aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-anilino-2-methyl-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and aniline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-anilino-2-methyl-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-anilino-2-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-methyl-1H-pyrazole
- 3-methyl-1-phenyl-2-pyrazolin-5-one
- 3-anilino-1H-pyrazole
Uniqueness
3-anilino-2-methyl-1H-pyrazol-5-one is unique due to the presence of both an aniline group and a methyl group on the pyrazole ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Biological Activity
3-anilino-2-methyl-1H-pyrazol-5-one is a pyrazolone derivative that has garnered attention in pharmacological research for its diverse biological activities. This compound, characterized by the molecular formula C10H11N3O, has been investigated for its potential applications in antimicrobial and anticancer therapies, among others.
Chemical Structure and Properties
The structure of this compound features a pyrazolone core with an aniline substituent at the 3-position and a methyl group at the 2-position. This unique arrangement contributes to its distinct biological activities and reactivity patterns compared to other similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the aniline moiety is believed to enhance its interaction with microbial targets, making it a promising candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has also demonstrated notable anticancer properties. Various studies have reported its efficacy against several cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer). For instance, one study found that derivatives of pyrazolone compounds exhibited IC50 values ranging from 26 µM to 49.85 µM against A549 cells, indicating significant growth inhibition . The mechanism of action appears to involve the inhibition of specific enzymes related to cell proliferation, which may lead to apoptosis in cancer cells .
Case Studies
- Anticancer Screening : In a study by Zheng et al., a series of pyrazole derivatives were synthesized and screened for anticancer activity. One derivative exhibited an IC50 value of 0.28 µM against A549 cell lines, highlighting the potential of modified pyrazole structures in cancer therapy .
- Antimicrobial Evaluation : A study conducted by Burguete et al. reported that specific modifications in the pyrazole structure enhanced its antibacterial activity significantly. Compounds with an aliphatic amide pharmacophore showed improved efficacy against resistant bacterial strains .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Binding : It can bind to specific receptors, modulating their activity and leading to altered cellular responses.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methyl-2-pyrazolin-5-one | Contains a methyl group at the 3-position | Less complex than 3-anilino derivative |
4-Anilino-3-methylpyrazole | Aniline at the 4-position; otherwise similar | Different regioselectivity affects reactivity |
1-Methylpyrazole | Simpler structure without additional functional groups | Lacks significant biological activities compared |
4-(Trifluoromethyl)aniline | Aniline derivative with trifluoromethyl group | Enhanced electronic properties affecting reactivity |
Future Directions
Given the promising biological activities observed in studies, further research is warranted to explore:
- Structural Modifications : Investigating how modifications can enhance efficacy and reduce toxicity.
- Mechanistic Studies : Detailed studies on the molecular pathways involved in its anticancer and antimicrobial effects.
- Clinical Trials : Progressing towards clinical evaluation to assess safety and effectiveness in human subjects.
Properties
IUPAC Name |
3-anilino-2-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-9(7-10(14)12-13)11-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPKWXYUAJYHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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